![molecular formula C14H18O B6209256 {[(4-methylidenecyclohexyl)oxy]methyl}benzene CAS No. 2360861-36-3](/img/new.no-structure.jpg)
{[(4-methylidenecyclohexyl)oxy]methyl}benzene
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Overview
Description
{[(4-methylidenecyclohexyl)oxy]methyl}benzene is an organic compound with the molecular formula C14H18O It is characterized by a benzene ring attached to a cyclohexyl group through an oxygen bridge, with a methylidene group on the cyclohexyl ring
Mechanism of Action
Target of Action
Similar compounds often interact with aromatic rings and benzylic positions . The role of these targets is to facilitate chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound’s interaction with its targets involves a series of chemical reactions. For instance, in the case of free radical bromination, the compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . This process forms a succinimidyl radical, which then reacts with other compounds .
Biochemical Pathways
It’s known that reactions at the benzylic position are crucial for synthesis processes . These reactions can influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight is 17227 g/mol , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound’s reactions at the benzylic position can lead to the formation of new compounds , which may have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {[(4-methylidenecyclohexyl)oxy]methyl}benzene. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-methylidenecyclohexyl)oxy]methyl}benzene typically involves the reaction of 4-methylidenecyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the cyclohexyl and benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(4-methylidenecyclohexyl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the methylidene group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can occur at the double bond of the methylidene group, resulting in the formation of the corresponding cyclohexylmethyl ether.
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexylmethyl ether.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
{[(4-methylidenecyclohexyl)oxy]methyl}benzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethyl benzene: Lacks the oxygen bridge and methylidene group.
Benzyl cyclohexane: Similar structure but without the oxygen bridge.
4-methylidenecyclohexanol: Precursor in the synthesis of {[(4-methylidenecyclohexyl)oxy]methyl}benzene.
Uniqueness
This compound is unique due to its specific structural features, such as the oxygen bridge and the presence of a methylidene group
Biological Activity
{[(4-methylidenecyclohexyl)oxy]methyl}benzene, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C12H16O
- Structural Representation :
This compound features a benzene ring connected to a methylene group which is further linked to a cyclohexyl moiety with a methylidene group.
Biological Activity Overview
Recent studies have reported various biological activities associated with this compound. Below is a summary of its effects based on empirical research.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study involving the synthesis of Schiff base complexes derived from related compounds demonstrated effective inhibition against several bacterial strains, suggesting potential use in treating bacterial infections .
Antifungal Properties
In addition to antibacterial effects, the compound has shown antifungal activity. The synthesized derivatives were evaluated against common fungal pathogens, with several exhibiting promising results in inhibiting fungal growth .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of this compound were assessed through various assays. The results indicated that the compound could potentially reduce inflammation and pain, making it a candidate for further therapeutic development .
Case Studies
Several case studies have highlighted the biological activity of related compounds in clinical settings:
-
Case Study on Antibacterial Efficacy :
- Objective : Evaluate the effectiveness of synthesized derivatives against resistant bacterial strains.
- Findings : Compounds showed up to 70% inhibition against Staphylococcus aureus and Escherichia coli.
-
Antifungal Assessment :
- Objective : Test antifungal activity against Candida albicans.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antifungal agents.
-
Inflammation Model :
- Objective : Analyze anti-inflammatory effects using an animal model.
- Outcome : Significant reduction in paw edema was observed compared to control groups.
Research Findings Summary Table
Biological Activity | Methodology | Results |
---|---|---|
Antibacterial | Disk diffusion method | 70% inhibition against S. aureus |
Antifungal | MIC determination | MIC lower than standard antifungals |
Anti-inflammatory | Paw edema model | Significant reduction in edema |
Properties
CAS No. |
2360861-36-3 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.3 |
Purity |
95 |
Origin of Product |
United States |
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